N-[2-(3-fluorophenoxy)ethyl]acetamide
Overview
Description
N-[2-(3-fluorophenoxy)ethyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluorophenoxy group attached to an ethyl chain, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluorophenoxy)ethyl]acetamide typically involves the reaction of 3-fluorophenol with ethylene oxide to form 2-(3-fluorophenoxy)ethanol. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield this compound. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control
Purification: Techniques such as recrystallization or chromatography to achieve high purity
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenoxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones
Reduction: Reduction reactions can yield alcohols or amines
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[2-(3-fluorophenoxy)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways
Receptor Modulation: Modulating receptor activity to produce desired biological effects
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-fluorophenoxy)ethyl]acetamide
- N-[2-(2-fluorophenoxy)ethyl]acetamide
- N-[2-(3-chlorophenoxy)ethyl]acetamide
Comparison
N-[2-(3-fluorophenoxy)ethyl]acetamide is unique due to the position of the fluorine atom on the phenoxy ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[2-(3-fluorophenoxy)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-8(13)12-5-6-14-10-4-2-3-9(11)7-10/h2-4,7H,5-6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVRAJXNCXZDEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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